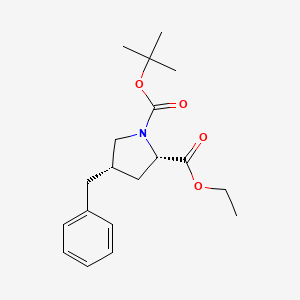

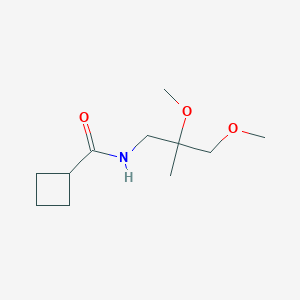

![molecular formula C15H24NNaO5 B2830495 Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate CAS No. 2197044-51-0](/img/structure/B2830495.png)

Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate, also known as Boc-piperidine-cyclobutane, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a cyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. Boc-piperidine-cyclobutane is a white crystalline powder that is soluble in water and organic solvents. In

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

"Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate" and related compounds are pivotal in synthesizing a wide array of biologically active molecules and enzyme inhibitors. For instance, Thaisrivongs et al. (1987) described the synthesis of sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates from similar starting materials. These compounds are instrumental as synthetic intermediates for preparing enzyme inhibitors, highlighting the compound's role in developing therapeutically relevant molecules (Thaisrivongs et al., 1987).

Coordination Chemistry and Structural Analysis

The compound's structural versatility is evident in coordination chemistry, where it assists in elucidating complex structures and reactivity patterns. For instance, Rzączyńska et al. (2003) explored the crystal structure of a Terbium(III) complex with 1,1-cyclobutanedicarboxylic acid, demonstrating the compound's utility in forming polymeric chains and highlighting its role in advancing our understanding of metal-organic frameworks (Rzączyńska et al., 2003).

Innovative Synthetic Routes and Chemical Transformations

In addition to its application in enzyme inhibition and structural chemistry, this compound serves as a cornerstone for innovative synthetic methodologies. Abe et al. (2001) discussed the modification of sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine, leading to a highly selective reducing agent capable of transforming N-benzyl-4-ethoxycarbonylpiperidine into N-benzyl-4-formylpiperidine under mild conditions. This showcases the compound's significance in refining synthetic routes for complex organic molecules (Abe et al., 2001).

properties

IUPAC Name |

sodium;1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-4-6-11(10-16)20-15(12(17)18)7-5-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPSNAIPMHDMLM-RFVHGSKJSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2(CCC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2(CCC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NNaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)

![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)

![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)

![N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/no-structure.png)

![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)

![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)

![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)